![molecular formula C6H6N2O2S B13461865 2-[(E)-2-nitroprop-1-enyl]-1,3-thiazole](/img/structure/B13461865.png)
2-[(E)-2-nitroprop-1-enyl]-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(E)-2-nitroprop-1-enyl]-1,3-thiazole is an organic compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This compound is characterized by the presence of a nitro group and a prop-1-enyl group attached to the thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-nitroprop-1-enyl]-1,3-thiazole typically involves the reaction of 2-bromo-1,3-thiazole with nitropropene under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the bromine atom by the nitropropene group. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-[(E)-2-nitroprop-1-enyl]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.
Substitution: The thiazole ring can participate in electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic reagents like halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated thiazole derivatives.
科学研究应用
2-[(E)-2-nitroprop-1-enyl]-1,3-thiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-[(E)-2-nitroprop-1-enyl]-1,3-thiazole is primarily related to its ability to interact with biological molecules through its nitro and thiazole functional groups. The nitro group can undergo redox reactions, generating reactive intermediates that can interact with cellular components. The thiazole ring can bind to specific enzymes or receptors, modulating their activity and affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
- 2-[(E)-2-nitroprop-1-enyl]benzene
- 2-[(E)-2-nitroprop-1-enyl]thiophene
Comparison
Compared to similar compounds, 2-[(E)-2-nitroprop-1-enyl]-1,3-thiazole is unique due to the presence of both sulfur and nitrogen atoms in its ring structure. This dual heteroatom configuration imparts distinct electronic and steric properties, making it a versatile compound for various chemical reactions and applications. Additionally, the thiazole ring can engage in specific interactions with biological targets that are not possible with benzene or thiophene analogs.
属性
分子式 |
C6H6N2O2S |
|---|---|
分子量 |
170.19 g/mol |
IUPAC 名称 |
2-[(E)-2-nitroprop-1-enyl]-1,3-thiazole |
InChI |
InChI=1S/C6H6N2O2S/c1-5(8(9)10)4-6-7-2-3-11-6/h2-4H,1H3/b5-4+ |
InChI 键 |
HWCMKPKNBNWLOB-SNAWJCMRSA-N |
手性 SMILES |
C/C(=C\C1=NC=CS1)/[N+](=O)[O-] |
规范 SMILES |
CC(=CC1=NC=CS1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methyl}azetidine-1-carboxylate](/img/structure/B13461784.png)
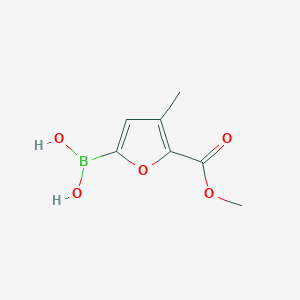
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B13461791.png)
![Lithium(1+) pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13461793.png)
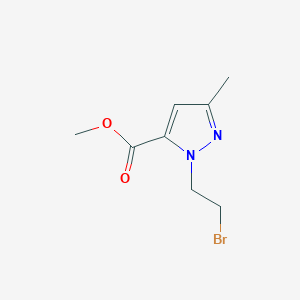
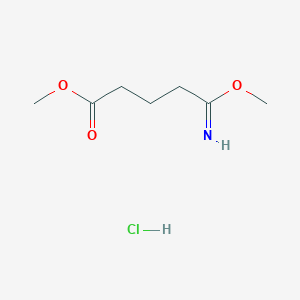
![2-[3-(2-Fluoroethyl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13461822.png)
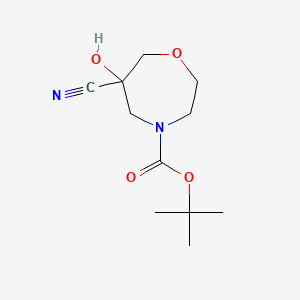
![1-[(Tert-butoxy)carbonyl]-3-ethynylazetidine-3-carboxylic acid](/img/structure/B13461828.png)
![1H,2H,3H-pyrrolo[2,3-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B13461835.png)
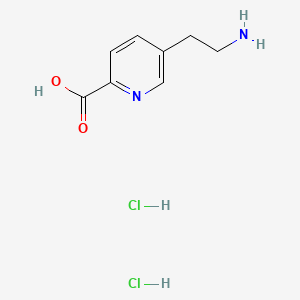
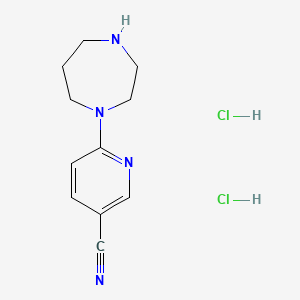
![2-{[(Tert-butoxy)carbonyl]amino}-3-(cyclohex-2-en-1-yl)propanoic acid](/img/structure/B13461860.png)

